

2,4-Dichloro-5-nitrophenylboronic acid solubility data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dichloro-5-nitrophenylboronic acid

Cat. No.: B1388182

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **2,4-Dichloro-5-nitrophenylboronic Acid**

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **2,4-dichloro-5-nitrophenylboronic acid**. While specific quantitative solubility data for this compound is not extensively available in public literature, this document consolidates fundamental principles of boronic acid chemistry, expected solubility trends based on analogous structures, and detailed, field-proven experimental protocols for the precise determination of its solubility in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals who utilize boronic acids in synthetic chemistry, particularly in applications such as Suzuki-Miyaura cross-coupling reactions where solubility is a critical parameter for reaction optimization, purification, and formulation.

Introduction: The Significance of 2,4-Dichloro-5-nitrophenylboronic Acid in Modern Synthesis

2,4-Dichloro-5-nitrophenylboronic acid is a key building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. [1] Its structural features—a phenyl ring substituted with two chlorine atoms and a nitro group—impart unique electronic properties that are valuable in the synthesis of complex molecules,

including active pharmaceutical ingredients (APIs).^[2] Boronic acids, in general, are appreciated for their stability to air and moisture, making them convenient to handle.^[1]

A thorough understanding of the solubility of **2,4-dichloro-5-nitrophenylboronic acid** is paramount for its effective use. Solvent selection impacts not only the dissolution of reactants but also reaction kinetics, product yield, and the ease of purification.^[3] In the context of drug development, solubility is a critical determinant of a compound's developability, influencing formulation strategies and bioavailability.^[4]

Physicochemical Properties

A summary of the key physicochemical properties of **2,4-dichloro-5-nitrophenylboronic acid** is provided below. These properties are essential for understanding its behavior in different solvent systems.

Property	Value	Reference
Molecular Formula	C ₆ H ₄ BCl ₂ NO ₄	[5]
Molecular Weight	235.82 g/mol	[5]
CAS Number	1072952-12-5	[5][6][7][8]
Appearance	Typically a solid	
Storage Temperature	2-8°C is often recommended	

Expected Solubility Profile of 2,4-Dichloro-5-nitrophenylboronic Acid

In the absence of extensive quantitative data for **2,4-dichloro-5-nitrophenylboronic acid**, we can infer its likely solubility based on the behavior of analogous compounds, such as phenylboronic acid and other substituted phenylboronic acids.^{[9][10][11]} The presence of two chloro substituents and a nitro group, all of which are electron-withdrawing and increase polarity, alongside the boronic acid moiety capable of hydrogen bonding, will govern its interactions with different solvents.

Table 1: Qualitative Solubility of **2,4-Dichloro-5-nitrophenylboronic Acid** in Common Solvents

Solvent Class	Solvent Examples	Expected Qualitative Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	Sparingly Soluble to Soluble	The boronic acid group can form hydrogen bonds with protic solvents, promoting solubility. However, the overall hydrophobicity of the dichloronitrophenyl ring may limit high solubility in water.
Polar Aprotic	DMSO, DMF, Acetonitrile, THF, Acetone	Soluble to Moderately Soluble	The high polarity of these solvents can effectively solvate the polar functional groups of the molecule. [12]
Ethers	Diethyl ether, Dioxane	Moderately Soluble	Ethers can act as hydrogen bond acceptors for the boronic acid protons.
Chlorinated	Dichloromethane, Chloroform	Sparingly to Moderately Soluble	While the chloro substituents on the ring may suggest some affinity, the overall polarity of the molecule might limit high solubility.
Nonpolar	Toluene, Hexanes	Sparingly Soluble to Insoluble	The high polarity of 2,4-dichloro-5-nitrophenylboronic acid makes it unlikely to dissolve

significantly in
nonpolar solvents.[\[12\]](#)

Note: This qualitative assessment is based on general chemical principles and data for similar compounds. Experimental verification is strongly recommended for specific applications.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

When discussing solubility, it is crucial to differentiate between thermodynamic and kinetic solubility, as these two parameters can differ significantly and have different implications for experimental work.[\[13\]](#)[\[14\]](#)

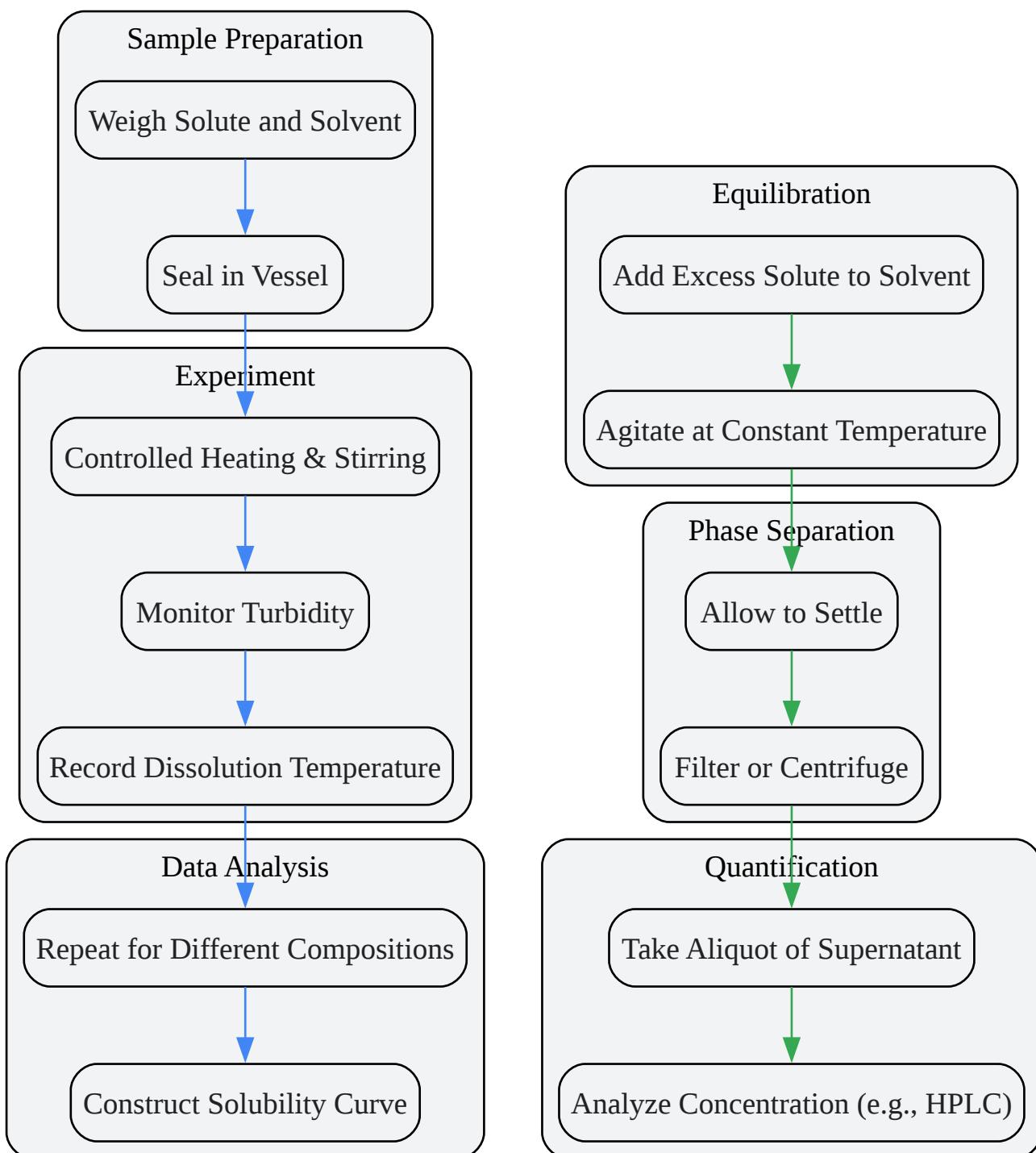
- Thermodynamic Solubility refers to the equilibrium concentration of a solute in a solvent at a given temperature and pressure. It represents the true, stable solubility of the compound.[\[15\]](#)
- Kinetic Solubility, on the other hand, is the concentration at which a compound precipitates from a solution when the solution is prepared by adding a concentrated stock (often in DMSO) to an aqueous buffer.[\[16\]](#)[\[17\]](#) The resulting values can be higher than the thermodynamic solubility due to the formation of supersaturated solutions.[\[13\]](#)[\[14\]](#)

For synthetic reaction setup, kinetic solubility might be a more practical consideration, while for formulation and understanding long-term stability, thermodynamic solubility is the more relevant parameter.[\[15\]](#)

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for **2,4-dichloro-5-nitrophenylboronic acid**, the following established methods are recommended.

Dynamic (Synthetic) Method


This method is particularly useful for determining the temperature-dependent solubility of a compound in a specific solvent.[\[9\]](#)[\[18\]](#)

Principle

A mixture of the solute and solvent of a known composition is heated at a controlled rate until complete dissolution is observed. The temperature at which the last solid particles disappear is the solubility temperature for that specific concentration.

Detailed Protocol

- Sample Preparation: Accurately weigh a specific amount of **2,4-dichloro-5-nitrophenylboronic acid** and the chosen solvent into a sealed, stirred vessel.
- Heating: Place the vessel in a temperature-controlled bath and begin heating at a slow, constant rate (e.g., 0.2-0.5 °C/min) with continuous stirring.
- Observation: Monitor the solution for the disappearance of solid particles. This can be done visually or instrumentally by measuring the turbidity of the solution.[9][18]
- Data Recording: Record the temperature at which the solution becomes clear. This is the equilibrium temperature for the prepared concentration.
- Data Analysis: Repeat the procedure with different solute-solvent compositions to construct a solubility curve (solubility vs. temperature).[18]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 5. pschemicals.com [pschemicals.com]
- 6. 2,4-DICHLORO-5-NITROPHENYLBORONIC ACID | 1072952-12-5 [amp.chemicalbook.com]
- 7. 2,4-DICHLORO-5-NITROPHENYLBORONIC ACID CAS#: 1072952-12-5 [m.chemicalbook.com]
- 8. bocsci.com [bocsci.com]
- 9. d-nb.info [d-nb.info]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2,4-Dichloro-5-nitrophenylboronic acid solubility data]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1388182#2-4-dichloro-5-nitrophenylboronic-acid-solubility-data\]](https://www.benchchem.com/product/b1388182#2-4-dichloro-5-nitrophenylboronic-acid-solubility-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com